3-Fluoro-4-(methylsulfonyl)benzaldehyde

概要

説明

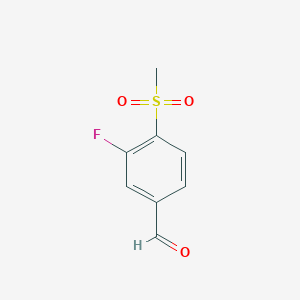

3-Fluoro-4-(methylsulfonyl)benzaldehyde is an aromatic aldehyde that contains a sulfonyl and a fluoro-substituent. It is primarily used as a chemical intermediate for the synthesis of various biological compounds . The molecular formula of this compound is C8H7FO3S, and it has a molecular weight of 202.20 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-(methylsulfonyl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

3-Fluoro-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Fluoro-4-(methylsulfonyl)benzoic acid.

Reduction: 3-Fluoro-4-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Fluoro-4-(methylsulfonyl)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

類似化合物との比較

Similar Compounds

- 3-Fluoro-4-(methylsulfonyl)benzoic acid

- 3-Fluoro-4-(methylsulfonyl)benzyl alcohol

- 3-Fluoro-4-(methylsulfonyl)benzene

Uniqueness

3-Fluoro-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both a fluoro and a methylsulfonyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in binding interactions, making it a valuable intermediate in various synthetic and research applications .

生物活性

3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 254878-95-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a fluorine atom and a methylsulfonyl group attached to a benzaldehyde backbone. This structure contributes to its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H9FOS |

| Molecular Weight | 190.22 g/mol |

| CAS Number | 254878-95-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The presence of the methylsulfonyl group enhances its electrophilic character, allowing it to participate in nucleophilic attacks and act as an inhibitor in certain enzymatic reactions.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. One study reported that this compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Hypoxia-Activated Prodrugs

The compound has also been investigated as a hypoxia-activated prodrug (HAP). In low oxygen conditions, it can be reduced to generate cytotoxic species that preferentially target hypoxic tumor cells. This characteristic is particularly valuable in cancer therapy, where tumor hypoxia often leads to treatment resistance .

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .

- Hypoxia Selectivity : In a preclinical model, the compound exhibited enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions. This selective activity suggests its potential as an effective agent in targeting hypoxic tumor microenvironments .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Caspase Activation : The compound triggers caspase-dependent apoptosis pathways in cancer cells.

- Hypoxia-Induced Cytotoxicity : It shows increased efficacy under low oxygen levels, making it a candidate for further development as a hypoxia-selective drug.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression.

特性

IUPAC Name |

3-fluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKDQOGYYWXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611638 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254878-95-0 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。